Bemethyl

Catalog No.
S632966
CAS No.
63513-71-3
M.F
C9H11BrN2S
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemethyl

CAS Number

63513-71-3

Product Name

Bemethyl

IUPAC Name

2-ethylsulfanyl-1H-benzimidazole;hydrobromide

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H

InChI Key

BKUKXOMYGPYFJJ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1.Br

Synonyms

2-ethylthiobenzimidazole hydrobromide, bemethyl, bemetil, bemithyl, bemitil, bemythyl, ethylthiobenzimidazole, Metaprot

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1.Br

Bemethyl, also known as Bemitil or 2-ethylsulfanyl-1H-benzimidazole hydrobromide, is a synthetic actoprotector and antihypoxant with antioxidant and antimutagenic properties. It has garnered attention for its ability to enhance physical performance and assist in adaptation to hypoxic conditions, making it particularly valuable in high-altitude environments. The compound is primarily used in Ukraine as a dietary supplement, especially among athletes preparing for international competitions .

, including:

  • Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide.
  • Reduction: Reduction reactions can revert bemethyl to its parent thiol compound, typically using sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, allowing for the introduction of various functional groups.

These reactions are essential for understanding the compound's reactivity and potential modifications in synthetic applications .

Bemethyl exhibits several biological activities:

  • Anti-hypoxant: It helps maintain physical and mental capacity under low-oxygen conditions by regulating serum cholesterol and bilirubin levels.
  • Metabolic Modulation: The compound positively influences metabolic processes, enhancing adaptation to hypoxia and demonstrating long-lasting effects post-treatment.
  • Anti-mutagenic Properties: Research indicates that bemethyl can prevent mutagenic effects from agents such as white asbestos and certain mutagenic drugs, minimizing chromosome breakages in human cells .
  • Recovery Enhancement: It has been shown to aid recovery from trauma, including hearing loss following explosive injuries .

The synthesis of bemethyl involves several steps starting from 2-ethylsulfanyl-1H-benzimidazole. The process typically includes:

  • Formation of the Parent Compound: The initial step involves creating the benzimidazole structure.
  • Hydrobromide Salt Formation: The compound is then converted into its hydrobromide salt form for stability and enhanced bioavailability.

This multi-step synthesis allows for the controlled production of bemethyl with desired purity and efficacy .

Bemethyl has a variety of applications across different fields:

  • Medicine: Utilized as a therapeutic agent to improve physical performance and recovery in patients with hypoxia-related conditions.
  • Sports Nutrition: Commonly used by athletes to enhance endurance and performance during competitions.
  • Research: Employed as a model compound in studies investigating sulfur-containing heterocycles and their biological effects .

Studies have shown that bemethyl interacts with various enzymes involved in its metabolism. Key findings include:

  • Cytochrome P450 Enzymes: Several cytochrome P450 subtypes (CYP1A2, CYP2A6, etc.) are implicated in the oxidation pathways of bemethyl.
  • Glutathione Conjugation: Bemethyl undergoes enzymatic conjugation with glutathione, which plays a crucial role in its detoxification processes.

These interactions highlight the complexity of bemethyl's metabolism and its implications for therapeutic use .

Bemethyl shares similarities with other adaptogens and performance enhancers. Key compounds include:

Compound NameDescriptionUnique Features
BromantaneAn actoprotector enhancing physical performanceUnique dual action as both stimulant and adaptogen
MeldoniumUsed for enhancing enduranceInhibits carnitine biosynthesis
EcdysteroneA natural steroid promoting muscle growthDerived from plants, mimics anabolic steroids

Bemethyl is distinct due to its specific mechanism involving protein synthesis modulation and its unique structural characteristics as a benzimidazole derivative. Its long-lasting effects on metabolic processes set it apart from other compounds that may offer more immediate but shorter-lived benefits .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.98263 g/mol

Monoisotopic Mass

257.98263 g/mol

Heavy Atom Count

13

UNII

TG4SAK8A5M

Other CAS

63513-71-3

Wikipedia

Bemethyl

Dates

Modify: 2023-07-20

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